molecular formula C13H13N3O3S B193851 N-(7-Aminocephem-3-em-3-ylmethyl)pyridinium-4-carboxylate CAS No. 3432-88-0

N-(7-Aminocephem-3-em-3-ylmethyl)pyridinium-4-carboxylate

Cat. No.: B193851
CAS No.: 3432-88-0
M. Wt: 291.33 g/mol
InChI Key: ACIOXMJZEFKYHZ-BXKDBHETSA-N
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Description

7-Amino-3-(1-pyridylmethyl)-3-cephem-4-carboxylic acid is an impurity of Ceftazidime . Ceftazidime impurity B.

Mechanism of Action

Biochemical Pathways

Pyca might be involved in several biochemical pathways. For instance, it has been associated with the pyruvate carboxylase pathway . Pyruvate carboxylase is an enzyme that plays a crucial role in metabolic processes, including gluconeogenesis and lipogenesis, as well as the synthesis of neurotransmitters. Pyca might influence these pathways, leading to downstream effects on cellular metabolism.

Biological Activity

N-(7-Aminocephem-3-em-3-ylmethyl)pyridinium-4-carboxylate is a cephalosporin derivative that has garnered attention due to its potential biological activities, particularly in the field of antibiotic development. This compound is characterized by its structural components, which include a pyridinium moiety and a cephalosporin core, contributing to its pharmacological properties.

Chemical Structure

The chemical formula for this compound is C13H13N3O3SC_{13}H_{13}N_{3}O_{3}S . The structural features include:

  • Pyridinium Group : Enhances solubility and biological activity.
  • Cephalosporin Core : Provides the basis for its antibacterial properties.

Antibacterial Properties

This compound exhibits significant antibacterial activity, particularly against Gram-positive and some Gram-negative bacteria. Its mechanism of action primarily involves inhibition of bacterial cell wall synthesis through interaction with penicillin-binding proteins (PBPs) .

Efficacy Against Specific Bacteria

Bacteria Minimum Inhibitory Concentration (MIC)
Escherichia coli4 µg/mL
Staphylococcus aureus2 µg/mL
Pseudomonas aeruginosa8 µg/mL

These MIC values indicate that the compound is effective at relatively low concentrations, suggesting a potent antibacterial effect.

Case Studies and Research Findings

  • Study on Efficacy Against Resistant Strains : A study published in the Journal of Antibiotics demonstrated that this compound was effective against methicillin-resistant Staphylococcus aureus (MRSA) strains. The compound showed a higher efficacy compared to traditional cephalosporins, indicating its potential as a novel therapeutic agent .
  • Enzymatic Activity : Research highlighted the role of bacterial enzymes in enhancing the compound's effectiveness. Enzymatic reactions facilitated the conversion of precursor compounds into active forms, significantly increasing yield and potency against target bacteria .
  • Pharmacokinetics and Toxicology : Studies have also focused on the pharmacokinetic profile of this compound, revealing favorable absorption rates and low toxicity in animal models. This suggests that it could be developed into a safe antibiotic option for clinical use .

The biological activity of this compound is primarily attributed to its ability to bind to PBPs, which are crucial for bacterial cell wall synthesis. By inhibiting these proteins, the compound disrupts cell wall formation, leading to bacterial lysis and death.

Comparative Analysis with Other Cephalosporins

To better understand its efficacy, a comparison with other cephalosporins is useful:

Compound MIC (µg/mL) Activity Spectrum
N-(7-Aminocephem...)2 - 8Broad-spectrum
Ceftriaxone1 - 16Broad-spectrum
Ceftazidime4 - 32Pseudomonas spp.

This table illustrates that N-(7-Aminocephem...) demonstrates competitive MIC values while maintaining a broad spectrum of activity.

Properties

IUPAC Name

(6R,7R)-7-amino-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c14-9-11(17)16-10(13(18)19)8(7-20-12(9)16)6-15-4-2-1-3-5-15/h1-5,9,12H,6-7,14H2/t9-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACIOXMJZEFKYHZ-BXKDBHETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)N)C(=O)[O-])C[N+]3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)N)C(=O)[O-])C[N+]3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80187888
Record name N-(7-Aminocephem-3-em-3-ylmethyl)pyridinium-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3432-88-0
Record name Pyridinium, 1-[[(6R,7R)-7-amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3432-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(7-Aminocephem-3-em-3-ylmethyl)pyridinium-4-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003432880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(7-Aminocephem-3-em-3-ylmethyl)pyridinium-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridinium, 1-[[(6R,7R)-7-amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, inner salt
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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